Lipophilicity (clogP) Comparison vs. Aromatic Analogs
The target compound exhibits a computed clogP of 0.17, markedly lower than the predicted values for its closest aromatic-substituted comparators [1]. The 4-chlorobenzyl analog (CAS 1396851-71-0, C₁₆H₁₂ClN₃O₃S, MW 361.8) bears an additional aromatic ring and chlorine atom, which class-level inference predicts adds approximately +1.5 to +2.5 logP units relative to the oxolane-substituted target [2]. Similarly, the 1-phenylethyl analog (CAS 1396872-46-0, C₁₇H₁₅N₃O₃S, MW 341.4) carries a phenyl group expected to raise clogP above 2.0 . The 0.17 clogP of the target compound places it in the optimal range for aqueous solubility and oral bioavailability per Lipinski guidelines, whereas comparator compounds with aromatic N-substituents trend toward excessive lipophilicity (clogP >2.0–3.5), increasing the risk of poor aqueous solubility, non-specific protein binding, and hERG channel interactions [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.17 |
| Comparator Or Baseline | 4-Chlorobenzyl analog (CAS 1396851-71-0): estimated clogP >2.5; 1-Phenylethyl analog (CAS 1396872-46-0): estimated clogP >2.0 (class-level inference based on addition of aromatic ring and Cl substituent to core scaffold) |
| Quantified Difference | ΔclogP ≥ 1.8–2.3 (target lower by at least 1.8 logP units) |
| Conditions | Computed values from ECBD database (target); comparator values estimated from structural class trends using standard additive fragment methods |
Why This Matters
A clogP difference of ≥1.8 logP units translates to approximately 60-fold higher predicted aqueous solubility for the target compound, directly impacting formulation flexibility, DMSO stock solution preparation, and reproducibility in biochemical assay conditions.
- [1] ECBD Database, Entry EOS67108. Computed clogP: 0.17, TPSA: 98.25 Ų, MW: 321.36. View Source
- [2] Kuujia.com. Product entry for CAS 1396851-71-0: N-[(4-chlorophenyl)methyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide. MW: 361.8, Formula: C₁₆H₁₂ClN₃O₃S. View Source
